GNF179

描述

GNF179 is a small molecule drug belonging to the imidazolopiperazine class. It has shown significant potential as an antimalarial agent, particularly against Plasmodium falciparum and Plasmodium vivax. This compound is known for its ability to inhibit the sexual life cycle progression of the malaria parasite, making it a promising candidate for transmission-blocking therapies .

准备方法

GNF179 的合成涉及制备 8,8-二甲基咪唑并哌嗪类似物合成中使用的具体反应条件和试剂在公开文献中没有广泛披露,但该过程通常涉及标准有机合成技术 .

化学反应分析

科学研究应用

Antimalarial Efficacy

Mechanism of Action

GNF179 targets the intracellular secretory pathway in malaria parasites. Studies indicate that it affects gene expression significantly in wild-type P. falciparum but shows minimal impact on resistant mutants, suggesting a specific mechanism that may be exploited for therapeutic purposes. For instance, exposure to this compound resulted in the downregulation of key metabolic pathways in wild-type parasites, including fatty acid biosynthesis and degradation .

In Vitro and In Vivo Studies

- In Vitro Studies : this compound demonstrates potent activity against P. falciparum, with an IC50 value as low as 3.3 nM in certain strains, indicating strong efficacy . Comparative studies have shown that this compound is effective against both asexual blood-stage infections and gametocytes, which are crucial for transmission blocking .

- In Vivo Studies : In experiments with P. berghei ANKA-infected mice, this compound was administered at varying doses (30 mg/kg and 100 mg/kg), leading to significant reductions in parasitemia . These results underscore its potential for treating malaria in animal models.

Resistance Mechanisms

Resistance to this compound has been documented, primarily associated with mutations in the pfcarl gene. Specific mutations can lead to substantial increases in the IC50 values (up to 274-fold), indicating a robust mechanism of resistance that could complicate treatment strategies . The introduction of specific mutations into wild-type strains has demonstrated that these genetic changes are sufficient to confer resistance, highlighting the need for ongoing surveillance of resistance patterns in malaria treatment .

Clinical Trials and Future Directions

This compound is currently undergoing clinical evaluation, including phase II trials aimed at assessing its safety and efficacy in human subjects. Preliminary results show promising parasitological responses, suggesting that this compound could be a viable option for malaria treatment alongside existing therapies like artemisinin-based combinations .

Summary of Key Findings

| Study Aspect | Details |

|---|---|

| Class | Imidazolopiperazine |

| Target Parasites | Plasmodium falciparum, Plasmodium ovale |

| IC50 Values | As low as 3.3 nM for certain strains |

| Resistance Mechanisms | Mutations in pfcarl gene associated with increased resistance |

| In Vivo Efficacy | Significant reduction in parasitemia observed in P. berghei-infected mice |

| Clinical Trials | Phase II trials ongoing; promising early results reported |

Case Studies

- Transcriptomic Analysis : A study analyzing differential gene expression between wild-type and resistant mutant P. falciparum revealed that this compound selectively downregulates genes involved in critical metabolic pathways while sparing resistant mutants from similar effects .

- Resistance Characterization : Research involving engineered mutant strains demonstrated that specific amino acid changes in the pfcarl gene led to substantial increases in resistance to this compound, emphasizing the importance of genetic factors in therapeutic outcomes .

- Combination Therapies : Investigations into combination therapies involving this compound and other antimalarials have shown potential synergistic effects, which may enhance overall treatment efficacy and reduce the likelihood of resistance development .

作用机制

GNF179 通过靶向恶性疟原虫的细胞内分泌途径发挥作用。它抑制蛋白质转运,阻断新渗透途径的建立,并导致内质网扩张。 这种机制不同于标准抗疟疾化合物的机制,这使得 this compound 成为研究内质网依赖性蛋白质加工的宝贵工具 .

相似化合物的比较

GNF179 与其他咪唑并哌嗪化合物密切相关,例如 KAF156(甘纳普拉西德)。两种化合物均对恶性疟原虫的症状性无性血液阶段感染有效,并具有阻断传播的特性。 This compound 在其对细胞内分泌途径的特异性抑制及其引起内质网扩张的能力方面是独特的 .

类似化合物

- KAF156(甘纳普拉西德)

- 哌喹

- 双氢青蒿素

- 阿托伐醌

生物活性

GNF179 is a novel antimalarial compound belonging to the imidazolopiperazine class, which has shown promising biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, resistance profiles, and implications for treatment.

This compound exhibits its antimalarial effects primarily by targeting critical metabolic pathways in P. falciparum. Research indicates that this compound disrupts protein export and mitochondrial function within the parasite:

- Protein Export Inhibition : this compound has been shown to impair the export of essential proteins from the parasite, which is crucial for its survival and replication. The compound affects the trafficking of proteins such as SERA5, leading to reduced expression levels in treated parasites compared to controls .

- Mitochondrial Targeting : Studies suggest that this compound targets mitochondrial metabolism, particularly affecting the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) functions. This disruption leads to increased oxidative stress within the parasite, contributing to its death .

Efficacy Against Different Stages of Plasmodium falciparum

This compound has demonstrated potent activity against multiple stages of the P. falciparum life cycle:

- Asexual Blood Stages : The compound is particularly effective against early blood stages, with an EC50 value as low as 9 nM in wild-type strains. This potency is maintained across various asexual stages, including ring and trophozoite forms .

- Gametocyte Activity : this compound also exhibits transmission-blocking properties by affecting gametocyte development. However, mutations in the pfcarl gene have been linked to increased resistance in these sexual stages, indicating that genetic variability can influence treatment outcomes .

Resistance Mechanisms

Resistance to this compound has been observed in certain P. falciparum strains, primarily associated with mutations in specific genes:

- Mutations in pfcarl : Variants in this gene correlate with significant resistance to this compound, with resistant strains showing an EC50 increase from 9 nM (wild-type) to 2.55 µM (mutant) for gametocyte forms . This highlights the importance of monitoring genetic changes within parasite populations.

- Transcriptional Stability : Interestingly, studies show that resistant mutants maintain stable gene expression profiles when exposed to this compound, suggesting a potential mechanism by which they evade drug action .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

属性

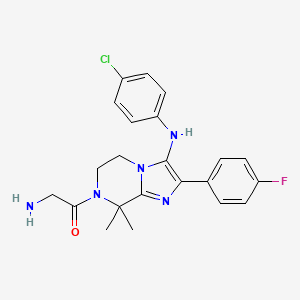

IUPAC Name |

2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSKTWYDIHJITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。